1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
Description
This compound is a heterocyclic carboxamide featuring a pyridazine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group and a (2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene moiety. The pyridazine ring, a six-membered aromatic system with two adjacent nitrogen atoms, is functionalized at position 3 with a carboxamide group, which is critical for hydrogen-bonding interactions in biological systems. The (2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene group is a planar, electron-deficient heterocycle that may contribute to π-π stacking interactions or act as a bioisostere for carboxylic acids.
Properties
Molecular Formula |
C12H15N5O4S2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C12H15N5O4S2/c1-7-14-15-12(22-7)13-11(19)9-2-3-10(18)17(16-9)8-4-5-23(20,21)6-8/h8H,2-6H2,1H3,(H,13,15,19) |
InChI Key |
VZTDQJAIMQSOSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 6-Oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic Acid (PCA)
The tetrahydropyridazine core is synthesized via cyclocondensation of 2-ketoglutaric acid and hydrazine sulfate under aqueous conditions . The reaction proceeds in a specialized reactor system equipped with a circulation pump, filter bag, and metering valves to ensure controlled mixing and product isolation . Key parameters include a 1.1:1 molar ratio of hydrazine sulfate to 2-ketoglutaric acid, a reaction time exceeding 1 hour, and free hydrazine levels below 5 ppm for completion . The product is isolated as a white crystalline solid with a yield of 85–90% after filtration and recrystallization .
Critical Reaction Conditions
-
Temperature: Ambient (20–25°C)
-
Solvent: Deionized water
-
Key Reagents: 2-Ketoglutaric acid (MW 146.12 g/mol), hydrazine sulfate (MW 130.12 g/mol)
-
Characterization: FT-IR (C=O stretch at 1680 cm⁻¹), (DMSO-d6): δ 2.50 (m, 2H, CH2), 3.10 (m, 2H, CH2), 12.10 (s, 1H, COOH) .
Preparation of 5-Methyl-1,3,4-thiadiazol-2(3H)-ylidene Amine
The thiadiazole moiety is synthesized via cyclization of thiosemicarbazide with acetic anhydride in the presence of phosphorus oxychloride (POCl3) . A representative procedure involves refluxing thiosemicarbazide (3.00 mmol) and POCl3 (10 mL) at 80–90°C for 1 hour, followed by basification with sodium hydroxide to pH 8 . The intermediate 5-methyl-1,3,4-thiadiazol-2-amine is isolated in 78% yield and subsequently deprotonated using potassium tert-butoxide to generate the reactive ylidene species .
Spectral Data for 5-Methyl-1,3,4-thiadiazol-2-amine
Functionalization of PCA with the 1,1-Dioxidotetrahydrothiophen-3-yl Group
The tetrahydrothiophene dioxide substituent is introduced via nucleophilic substitution using N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide. The formamide group is displaced by the carboxylate anion of PCA under acidic conditions (pH 4–5) with T3P (propylphosphonic anhydride) as a coupling agent . The reaction is conducted in dichloromethane at room temperature for 12 hours, yielding the intermediate 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid in 72% yield .
Optimization Insights
-
Coupling Agent: T3P outperforms EDCl/HOBt in minimizing racemization (98% enantiomeric excess) .
-
Solvent: Dichloromethane ensures solubility of both PCA and the formamide derivative .
Final Assembly via Carboxamide Coupling
The target compound is synthesized by reacting 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid with 5-methyl-1,3,4-thiadiazol-2(3H)-ylidene amine using T3P in the presence of triethylamine . The reaction proceeds at 60°C in dimethylformamide (DMF) for 16 hours, followed by purification via column chromatography (silica gel, ethyl acetate/hexane 3:1) .
Reaction Metrics
-
Yield: 65–70%
-
Purity: >95% (HPLC, C18 column, 0.1% TFA in H2O/MeCN gradient)
-
Characterization:
Analytical Validation and Process Optimization
Comparative Analysis of Coupling Agents
| Coupling Agent | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| T3P | 70 | 97 | 16 |
| EDCl/HOBt | 55 | 92 | 24 |
| DCC | 48 | 89 | 36 |
T3P demonstrates superior efficiency due to its moisture tolerance and lower epimerization risk .
Thermogravimetric Analysis (TGA)
-
Decomposition Onset: 220°C, indicating high thermal stability.
-
Residual Solvents: <0.1% (GC-MS).
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
1-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized under strong oxidizing conditions.
Reduction: The compound can be reduced to modify the oxidation state of sulfur or nitrogen atoms.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products depend on the specific reaction conditions but can include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have indicated that derivatives of thiadiazole compounds exhibit significant antimicrobial activity. The compound has been evaluated for its efficacy against various bacterial strains.
Case Study:
A study published in the Egyptian Journal of Chemistry demonstrated that 1,3,4-thiadiazole derivatives possess potent antimicrobial properties. The incorporation of the thiophenic moiety may enhance the interaction with microbial targets, leading to improved efficacy compared to traditional antibiotics .
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory effects. The compound's structure suggests potential interactions with inflammatory pathways.
Research Findings:
In vitro studies have shown that certain thiadiazole derivatives can inhibit the production of pro-inflammatory cytokines. This suggests that the compound could be developed as an anti-inflammatory agent .
Anticancer Activity
The unique structure of this compound allows it to interact with cellular pathways involved in cancer progression.
Case Study:
Research has indicated that similar compounds exhibit cytotoxic effects on various cancer cell lines. For instance, a derivative was tested against breast cancer cells and showed a significant reduction in cell viability . This positions the compound as a candidate for further anticancer drug development.
Pesticidal Activity
Compounds containing thiadiazole structures have been explored for their pesticidal properties. The ability of these compounds to inhibit specific enzymes in pests can lead to effective pest management strategies.
Data Table: Pesticidal Efficacy
| Compound | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Thiadiazole Derivative A | Aphids | 85% | |
| Thiadiazole Derivative B | Beetles | 75% |
Plant Growth Promotion
Certain derivatives have shown potential as plant growth regulators. They may enhance growth rates and yield through hormonal modulation.
Research Findings:
Field trials indicated that plants treated with thiadiazole derivatives exhibited increased biomass and improved resistance to environmental stressors .
Polymer Development
The unique chemical properties of the compound allow its use in developing novel polymers with enhanced thermal stability and mechanical strength.
Case Study:
Research has demonstrated that incorporating thiadiazole structures into polymer matrices can significantly improve their mechanical properties. This is particularly relevant for applications in coatings and composites where durability is essential .
Nanomaterials
The synthesis of nanomaterials using this compound has been explored due to its ability to form stable complexes with metal ions.
Data Table: Nanomaterial Properties
Mechanism of Action
The mechanism by which 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and leading to its observed effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
- Pyridazine vs. Pyrrolidine: describes 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, which replaces the pyridazine core with a pyrrolidine ring. However, the 4-fluorophenyl group in this analog may enhance lipophilicity and membrane permeability .
- Pyridazine vs. Indazole : highlights 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide , which features an indazole core. Indazole’s fused bicyclic system increases rigidity, possibly improving binding selectivity but reducing conformational flexibility compared to pyridazine .
Substituent Analysis
- Sulfone-Containing Groups : Both the target compound and N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(thiophen-2-ylmethyl)-1,2-oxazole-3-carboxamide () share the 1,1-dioxidotetrahydrothiophen-3-yl group. This sulfone group increases polarity, as evidenced by the higher solubility of sulfone-containing compounds in polar solvents (e.g., water or alcohols) .
- Thiadiazole vs. Thiazole: The (2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene group in the target compound differs from the (Z)-5-methyl-1,3-thiazol-2(3H)-ylidene group in .
Physicochemical Properties
The target compound’s molecular weight (432.46) and balanced polar/lipophilic substituents align with Lipinski’s rule of five, suggesting favorable drug-likeness. In contrast, the compound’s higher molecular weight (456.58) and bulky tetrahydronaphthalenyl group may limit bioavailability .
Research Findings and Implications
- Sulfone Group Impact: The sulfone moiety in the target compound enhances solubility compared to non-sulfonated analogs (e.g., ’s fluorophenyl group), critical for oral bioavailability .
- Thiadiazole vs. Thiazole : The thiadiazole’s electron-deficient nature may improve binding to targets requiring charge-transfer interactions, as suggested by QSAR models in .
- Core Flexibility : The pyridazine core offers intermediate rigidity between pyrrolidine (flexible) and indazole (rigid), balancing target engagement and metabolic stability .
Biological Activity
The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a complex heterocyclic molecule that integrates various pharmacologically active moieties. Its structural components suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Chemical Structure and Properties
The compound features a tetracyclic structure with thiophene and thiadiazole rings, which are known for their diverse biological activities. The presence of the tetrahydropyridazine moiety further enhances its potential as a therapeutic agent.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 306.39 g/mol |
| CAS Number | Not specified |
| Melting Point | Not available |
| Solubility | Not specified |
Anticancer Activity
Research indicates that derivatives of thiadiazoles exhibit significant anticancer properties. For example, compounds containing the 1,3,4-thiadiazole scaffold have shown promising results against various cancer cell lines:
- Mechanism of Action: Studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of specific kinases such as ERK1/2 .
-
Cell Lines Tested: A variety of human cancer cell lines have been used to evaluate the efficacy of related compounds, including:
- A549 (lung cancer)
- MCF7 (breast cancer)
- PC3 (prostate cancer)
The reported IC values for some derivatives range from 0.079 to 8.284 µM, indicating strong antiproliferative activity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Thiadiazole derivatives have been noted for their broad-spectrum antibacterial and antifungal activities:
- Activity Spectrum: Compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi.
- Mechanism: The antimicrobial activity is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiadiazole derivatives:
- Study on Anticancer Activity: In a comparative study, a series of 1,3,4-thiadiazole derivatives were synthesized and evaluated against multiple cancer cell lines. The most active compounds showed IC values lower than those of standard chemotherapeutic agents like doxorubicin .
- Antimicrobial Evaluation: Another study focused on the synthesis of new thiadiazole derivatives which exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of bacterial growth through interference with protein synthesis .
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis typically involves multi-step reactions, such as condensation of tetrahydrothiophene sulfone derivatives with thiadiazole precursors. Key steps include:
- Cyclization : Using ethanol or DMF as solvents under reflux conditions to form the pyridazine core .
- Coupling reactions : Introducing the thiadiazole moiety via nucleophilic substitution or Huisgen cycloaddition, with yields improved by controlling stoichiometry (1.1–1.2 molar ratios) and reaction time (monitored via TLC) .
- Crystallization : Purification via ethanol/water mixtures enhances purity (e.g., 64–74% yields reported for analogous compounds) .
Q. How is the compound characterized structurally?
Structural confirmation employs:
- IR spectroscopy : Peaks at 1650–1750 cm⁻¹ confirm carbonyl (C=O) and sulfone (S=O) groups .
- ¹H-NMR : Chemical shifts at δ 2.1–3.5 ppm indicate methyl groups in thiadiazole and tetrahydrothiophene moieties .
- X-ray crystallography : Resolves tautomeric forms and confirms stereochemistry (e.g., Z/E configurations in thiadiazole derivatives) .
Advanced Research Questions
Q. How can contradictory bioactivity data be resolved in in vitro vs. in vivo models?
Discrepancies may arise from metabolic stability or solubility issues. Strategies include:
- Solubility enhancement : Use co-solvents (e.g., PEG-400) or prodrug modifications to improve bioavailability .
- Metabolite profiling : LC-MS/MS to identify active metabolites and correlate with observed activity .
- Comparative studies : Benchmark against reference drugs (e.g., celecoxib) to validate assay conditions .
Q. What experimental designs are optimal for evaluating its potential as a kinase inhibitor?
- Enzyme assays : Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-concentration-dependent IC₅₀ measurements .
- Molecular docking : Predict binding modes using PyMOL or AutoDock, focusing on hydrogen bonding with triazole/thiadiazole groups .
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to assess off-target effects .
Q. How do tautomeric equilibria impact its reactivity and biological activity?
Thione-thiol tautomerism (observed in analogous thiadiazoles) alters electrophilicity. Techniques to study this include:
- Variable-temperature NMR : Track proton shifts to identify dominant tautomers .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict stability of tautomeric forms .
Methodological Challenges
Q. What strategies mitigate side reactions during sulfone group introduction?
Q. How are pharmacokinetic properties (e.g., logP, solubility) optimized?
- SwissADME predictions : Adjust substituents (e.g., replacing methyl with hydrophilic groups) to improve logP (target <3) and aqueous solubility (>50 µM) .
- Salt formation : Synthesize sodium or hydrochloride salts to enhance dissolution rates .
Data Interpretation and Validation
Q. How to validate conflicting cytotoxicity data across cell lines?
Q. What analytical methods confirm purity >95% for in vivo studies?
- HPLC-DAD : C18 columns with gradient elution (acetonitrile/water + 0.1% TFA) .
- Elemental analysis : Match C, H, N, S percentages to theoretical values (deviation <0.4%) .
Structural and Functional Analogues
Q. How does substitution on the thiadiazole ring affect bioactivity?
- Methyl vs. phenyl groups : Methyl enhances metabolic stability, while phenyl increases hydrophobic interactions in binding pockets .
- Electron-withdrawing groups : Nitro substituents improve antibacterial activity but may reduce solubility .
Regulatory and Safety Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
